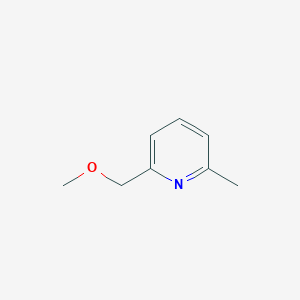

2-(Methoxymethyl)-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-4-3-5-8(9-7)6-10-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXCNVCUQLKGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291513 | |

| Record name | 2-(methoxymethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59303-12-7 | |

| Record name | NSC76084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methoxymethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYMETHYL-6-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxymethyl 6 Methylpyridine and Its Analogues

Established Synthetic Pathways to 2-(Methoxymethyl)-6-methylpyridine

The construction of the this compound scaffold is primarily approached through two well-established synthetic sequences: the condensation of a pyridine (B92270) precursor with formaldehyde followed by etherification, or the direct alkylation and subsequent etherification of a pre-functionalized pyridine ring.

Condensation Reactions of Pyridine and Formaldehyde under Basic Conditions

A primary route to obtaining the hydroxymethyl precursor of the target compound involves the base-catalyzed condensation of 2-methylpyridine (2-picoline) with formaldehyde. This reaction, a form of hydroxymethylation, targets the activated methyl group of the picoline. The reaction proceeds by generating a carbanion at the methyl group under basic conditions, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

The initial product of this condensation is (6-methylpyridin-2-yl)methanol. While this reaction is a cornerstone for introducing a hydroxymethyl group, the direct, one-pot synthesis of this compound under these conditions is not commonly reported. The primary application of the condensation of 2-picoline with formaldehyde is in the synthesis of 2-vinylpyridine, which is achieved through subsequent dehydration of the intermediate alcohol. wikipedia.org

To obtain this compound via this pathway, a distinct etherification step is typically required after the initial condensation.

Alkylation and Etherification Strategies for Alkoxymethyl Incorporation

A more versatile and widely employed strategy for the synthesis of this compound involves a two-step process: the formation of (6-methylpyridin-2-yl)methanol followed by its etherification.

The precursor, (6-methylpyridin-2-yl)methanol, is a commercially available compound, indicating that its synthesis is well-established. thegoodscentscompany.com This alcohol can then be converted to the corresponding methyl ether through a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663). byjus.comwikipedia.orgmasterorganicchemistry.comchem-station.comyoutube.com

Table 1: Key Reagents in Williamson Ether Synthesis of this compound

| Reagent Role | Example Reagents |

| Starting Material | (6-Methylpyridin-2-yl)methanol |

| Base | Sodium hydride (NaH), Potassium hydride (KH) |

| Methylating Agent | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |

The reaction is typically carried out in an aprotic polar solvent to facilitate the SN2 mechanism. chem-station.com The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation of the alcohol without competing side reactions.

Synthesis of Advanced this compound Derivatives

Building upon the core structure of this compound, a variety of advanced synthetic methodologies can be employed to introduce further complexity and functionality. These methods are pivotal for developing novel ligands with tailored electronic and steric properties, as well as for creating derivatives with enhanced analytical or synthetic utility.

Multicomponent Reactions and Click Chemistry Approaches for Ligand Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex pyridine derivatives from simple starting materials in a single synthetic operation. acsgcipr.org Several named reactions, such as the Hantzsch and Kröhnke pyridine syntheses, provide versatile platforms for accessing a wide range of substituted pyridines. wikipedia.orgwikipedia.orgdrugfuture.comchemtube3d.comorganic-chemistry.orgnih.govresearchgate.netacs.org While specific examples directly yielding 2-(alkoxymethyl)-6-methylpyridine analogues are not extensively documented, the principles of these MCRs can be adapted by employing precursors bearing the desired alkoxymethyl functionality. For instance, a β-ketoester or an α,β-unsaturated carbonyl compound functionalized with an alkoxymethyl group could potentially be utilized in a Hantzsch or Kröhnke synthesis, respectively, to generate a pyridine ring with the desired substituent pattern.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents another powerful tool for the synthesis of advanced ligands. mdpi.com This reaction allows for the efficient and specific formation of a triazole ring, which can serve as a linker to connect the this compound scaffold to other molecular fragments. To utilize this methodology, the pyridine core would first need to be functionalized with either an azide or a terminal alkyne. This could be achieved, for example, by converting the hydroxyl group of (6-methylpyridin-2-yl)methanol to an azide or by introducing an alkyne-containing substituent at another position on the pyridine ring. The resulting functionalized pyridine can then be "clicked" with a complementary azide- or alkyne-containing molecule to generate a more complex ligand architecture.

Functionalization at Pyridine Ring Positions (e.g., C3, C4, C5)

The introduction of substituents at the C3, C4, and C5 positions of the this compound ring is crucial for fine-tuning the electronic and steric properties of the resulting ligands. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally challenging and often requires harsh conditions. beilstein-journals.org However, several modern synthetic strategies have been developed to achieve regioselective C-H functionalization of pyridines.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups at various positions on the pyridine ring. beilstein-journals.orgsci-hub.senih.govresearchgate.netresearchgate.netnih.gov By choosing the appropriate catalyst and directing group, it is possible to achieve selective functionalization at positions that are not readily accessible through classical methods. For 2,6-disubstituted pyridines like 2,6-lutidine, which can serve as a model for the target compound, metalation at the C4 position followed by quenching with an electrophile has been demonstrated. nih.gov Additionally, radical-based methods, such as the Minisci reaction, can be employed to introduce alkyl groups, although regioselectivity can sometimes be a challenge. acs.org

Table 2: Selected Methods for Pyridine Ring Functionalization

| Position | Method | Description |

| C3, C5 | Metal-catalyzed C-H activation | Direct functionalization using transition metal catalysts. nih.gov |

| C4 | Metalation and electrophilic quench | Deprotonation at the C4 position followed by reaction with an electrophile. nih.gov |

| C4 | Radical functionalization | Introduction of radicals, often with specific regioselectivity under photochemical conditions. acs.org |

The steric hindrance provided by the methyl and methoxymethyl groups at the 2 and 6 positions of the target compound can influence the regioselectivity of these functionalization reactions, often directing incoming substituents to the less hindered C4 position.

Derivatization Protocols for Enhanced Analytical and Synthetic Utility

Derivatization of this compound can be employed to enhance its utility in both analytical and synthetic contexts. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often used to improve the volatility and thermal stability of a compound. While the methoxymethyl group itself is relatively stable, the pyridine nitrogen can be a site for derivatization. For instance, quaternization of the nitrogen with an alkyl halide can produce a pyridinium salt, which may have different chromatographic properties.

In a synthetic context, derivatization can be used to activate the molecule for further transformations or to introduce new functional groups. The pyridine nitrogen, for example, can be oxidized to an N-oxide, which can alter the reactivity of the pyridine ring and facilitate subsequent functionalization. beilstein-journals.org The nitrogen can also be targeted in isotopic labeling studies, for instance, through a Zincke activation strategy for nitrogen isotope exchange. chemrxiv.org Furthermore, the discovery of pyridine-based agrochemicals has been facilitated by intermediate derivatization methods, highlighting the importance of creating libraries of related compounds for biological screening. nih.gov

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Atom-Economical Synthetic Routes

The pursuit of greener synthetic pathways for pyridine derivatives has led to the exploration of solvent-free reaction conditions, often facilitated by microwave irradiation. nih.govbenthamdirect.com These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures, thereby reducing the generation of waste. nih.govtandfonline.com For instance, the synthesis of polysubstituted pyridines has been successfully achieved under solvent-free conditions without the need for a catalyst, highlighting a significant advancement in environmentally friendly procedures. tandfonline.com Such approaches often exhibit high atom economy, a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. acs.orgwordpress.com

Atom economy is a critical metric for evaluating the "greenness" of a chemical synthesis. An ideal reaction would have 100% atom economy, meaning all the atoms in the reactants are found in the desired product. wordpress.com Methodologies with high atom economy are inherently less wasteful. For example, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins demonstrates an atom-economical pathway by avoiding the use of transition metal catalysts and proceeding under mild conditions. While a specific solvent-free and highly atom-economical route for this compound has not been detailed, the principles demonstrated in the synthesis of other pyridine and quinoline derivatives provide a framework for its potential development.

The table below illustrates the advantages of solvent-free approaches in the synthesis of pyridine derivatives, which could be conceptually applied to the synthesis of this compound.

| Feature | Conventional Heating | Microwave-Assisted (Solvent-Free) |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Energy Consumption | High | Low |

| Solvent Waste | Significant | Minimal to none benthamdirect.com |

| Product Yield | Variable | Often higher nih.gov |

| Purification | Often complex | Simpler |

Utilization of Renewable Feedstocks and Sustainable Reagents

A key aspect of green chemistry is the shift from petrochemical-based feedstocks to renewable resources. rasayanjournal.co.in Lignocellulosic biomass, a non-food-based renewable resource, is a promising source of aromatic compounds for chemical synthesis. nih.gov For example, lignin, a major component of biomass, can be catalytically converted into N-containing chemicals, including precursors for pyridine synthesis. nih.gov

Glycerol, a byproduct of biodiesel production, is another abundant and renewable feedstock that can be used for the synthesis of pyridine bases. rsc.orgresearchgate.net The thermo-catalytic conversion of glycerol with ammonia (B1221849) over zeolite catalysts can produce pyridines, offering a more sustainable alternative to traditional methods that rely on fossil fuels. rsc.org Although the direct synthesis of this compound from these renewable feedstocks has not been explicitly demonstrated, these routes offer a promising starting point for developing more sustainable production pathways.

The use of sustainable reagents is also crucial. For example, replacing hazardous reagents with greener alternatives can significantly reduce the environmental impact of a synthesis. Research into the synthesis of pyridine derivatives has explored the use of eco-friendly reagents and optimized reaction conditions to enhance selectivity and yield while minimizing by-products. ijarsct.co.in

The following table summarizes potential renewable feedstocks and their relevance to the synthesis of pyridine-containing compounds.

| Renewable Feedstock | Potential Application in Pyridine Synthesis |

| Lignin | Source of aromatic building blocks for complex pyridine derivatives. nih.gov |

| Glycerol | Can be converted to pyridine and picolines via thermo-catalytic processes. rsc.orgresearchgate.net |

| Furans (from C5/C6 sugars) | Can be used as starting materials for the synthesis of pyridines. acsgcipr.org |

Catalytic Innovations for Environmentally Benign Production

Catalysis plays a pivotal role in the development of green synthetic methods. nih.gov The use of efficient and recyclable catalysts can reduce energy consumption, minimize waste, and enable the use of more sustainable reaction pathways. Innovations in catalysis for pyridine synthesis include the use of biocatalysts, heterogeneous catalysts, and advanced catalytic systems for C-H bond activation.

Whole-cell biocatalysis presents a green alternative to traditional organic synthesis. For example, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been achieved using recombinant microbial whole cells as catalysts, offering a simpler and more sustainable route. rsc.org This approach highlights the potential for biocatalytic methods in the functionalization of methylpyridines.

Heterogeneous catalysts, such as zeolites, are advantageous due to their ease of separation and recyclability. In the context of pyridine synthesis from glycerol, HZSM-5 has been identified as an effective catalyst. rsc.org Furthermore, the development of bifunctional catalysts, such as a palladium-on-carbon/K-10 montmorillonite system, has enabled one-pot domino reactions for pyridine synthesis under microwave irradiation.

A significant area of innovation is the direct functionalization of C-H bonds in pyridine rings. nih.gov Palladium-catalyzed C-H functionalization of pyridine N-oxides allows for highly selective ortho-alkenylation and arylation, providing a more direct and atom-economical route to substituted pyridines. nih.gov Rhodium(I)-phosphine catalysts have also been shown to be effective for the ortho-alkylation of pyridines. nih.gov These C-H activation strategies could potentially be adapted for the direct introduction of the methoxymethyl group onto a 6-methylpyridine core, thereby streamlining the synthesis of this compound.

The table below provides an overview of innovative catalytic approaches with potential applications in the synthesis of this compound and its analogues.

| Catalytic Approach | Description | Potential Advantage |

| Biocatalysis | Use of enzymes or whole microbial cells to perform chemical transformations. rsc.org | Mild reaction conditions, high selectivity, use of renewable resources. |

| Heterogeneous Catalysis | Catalysts in a different phase from the reactants, e.g., solid zeolites in a liquid-phase reaction. rsc.org | Ease of separation and catalyst recycling, enhanced stability. |

| C-H Bond Activation | Direct functionalization of a C-H bond, avoiding the need for pre-functionalized substrates. nih.govnih.gov | Increased atom economy, reduced number of synthetic steps. |

| Multicomponent Reactions | One-pot reactions where multiple starting materials react to form a single product. nih.gov | High efficiency, reduced waste, and simplified procedures. |

Mechanistic Investigations of Reactions Involving 2 Methoxymethyl 6 Methylpyridine

Elucidation of Reaction Mechanisms in Formation Pathways

The formation of 2-(methoxymethyl)-6-methylpyridine can be approached through several synthetic routes, with the feasibility of each pathway being governed by the fundamental principles of aromatic reactivity and substitution mechanisms.

The pyridine (B92270) ring is an electron-deficient heteroarene, which makes it inherently less reactive towards electrophilic aromatic substitution compared to benzene. The lone pair of electrons on the nitrogen atom can readily coordinate with Lewis acids, which are often required to generate the potent electrophiles needed for these reactions. This coordination further deactivates the ring towards electrophilic attack.

Direct Friedel-Crafts type alkylations on an unsubstituted pyridine ring are generally unsuccessful for these reasons. youtube.comrsc.orgresearchgate.net For a methoxymethylation reaction, which would fall under the category of Friedel-Crafts alkylation, the reaction would require a source of a methoxymethyl electrophile, such as methoxymethyl chloride, and a Lewis acid catalyst (e.g., AlCl₃). The mechanism would theoretically proceed via the formation of a positively charged arenium ion (a σ-complex) intermediate after the attack of the electrophile on the pyridine ring. However, the high energy of this intermediate for an electron-deficient ring makes this pathway mechanistically unfavorable. youtube.com While electron-donating substituents can activate the pyridine ring towards such substitutions, the two methyl groups in the starting material, 2,6-lutidine, provide only weak activation. Therefore, the direct electrophilic methoxymethylation of 2,6-lutidine is not considered a viable synthetic route.

A more synthetically viable and mechanistically sound pathway for the formation of this compound involves nucleophilic substitution. This approach typically utilizes a precursor where a good leaving group is attached to the methyl position, which then can be displaced by a methoxide nucleophile. A common precursor is 2-(chloromethyl)-6-methylpyridine.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org In this concerted, single-step process, the methoxide ion (CH₃O⁻), acting as the nucleophile, attacks the electrophilic carbon atom of the chloromethyl group. The attack occurs from the side opposite to the leaving group (the chloride ion), a trajectory often referred to as "backside attack". byjus.commasterorganicchemistry.com

The key features of this SN2 mechanism are:

Concerted Step: The formation of the new carbon-oxygen bond and the breaking of the existing carbon-chlorine bond occur simultaneously. wikipedia.org

Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is pentacoordinate, bonded to the incoming nucleophile, the leaving group, and the other substituents. byjus.comwikipedia.org

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate, 2-(chloromethyl)-6-methylpyridine, and the nucleophile, methoxide. libretexts.org

The primary nature of the carbon being attacked (a -CH₂- group) is ideal for the SN2 mechanism, as it minimizes steric hindrance, allowing for an unencumbered approach by the nucleophile. wikipedia.org

| Reactant | Reagent/Nucleophile | Solvent | Product | Mechanism |

| 2-(chloromethyl)-6-methylpyridine | Sodium methoxide (NaOMe) | Methanol (MeOH) or other polar aprotic solvent | This compound | SN2 |

Radical-Mediated Transformations and Photoredox Catalysis

Radical chemistry and photoredox catalysis offer modern, powerful methods for the functionalization of heterocyclic compounds, including pyridine derivatives. These approaches can create reactive intermediates that are not accessible through traditional ionic pathways.

The functionalization of pyridines can be achieved through the generation of pyridinyl radicals or by creating radical centers on their alkyl substituents. One common approach is the Minisci reaction, which typically involves the addition of a carbon-centered radical to a protonated pyridine ring.

Alternatively, radical-mediated C(sp³)–H functionalization can target the methyl or methoxymethyl groups of this compound. nih.gov This process often involves a hydrogen atom transfer (HAT) step, where a highly reactive radical abstracts a hydrogen atom from the substrate to generate a carbon-centered radical. For instance, a radical could be generated at the 6-methyl position, which could then be further functionalized.

A plausible mechanism for generating a radical intermediate for pyridine functionalization involves the single-electron reduction of a pyridinium ion. acs.org

Protonation: The pyridine nitrogen is first protonated by a Brønsted acid.

Single Electron Transfer (SET): The resulting pyridinium ion undergoes a single-electron transfer from a photocatalyst or other reducing agent to form a pyridinyl radical.

Radical Coupling: This pyridinyl radical can then couple with another radical species present in the reaction mixture. acs.org

Pyridylmethyl radicals can also be generated and added to non-activated alkenes to form a variety of pyridine derivatives. researchgate.net

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive intermediates from stable precursors under mild conditions. cam.ac.ukrsc.org In the context of pyridine chemistry, photochemical activation can occur through the formation of an electron donor-acceptor (EDA) complex. nih.govnih.gov

A general catalytic cycle for the functionalization of a pyridine derivative via photoredox catalysis can be described as follows:

Formation of EDA Complex: In the presence of an acid, the pyridine substrate is protonated to form a pyridinium ion. This electron-deficient pyridinium ion can then form an EDA complex with an electron-rich species (the donor). nih.govnih.gov

Photoexcitation: Upon irradiation with light of a suitable wavelength (e.g., black light, λ ≈ 350 nm), the EDA complex is excited. nih.govnih.gov

Single Electron Transfer (SET): In the excited state, an electron is transferred from the donor to the pyridinium acceptor. This generates a radical cation of the donor and a pyridinyl radical. acs.orgnih.gov

Substrate Transformation: The generated radical intermediate undergoes the desired chemical transformation, such as coupling with a nucleophile or another radical.

This photochemical approach allows for C-H functionalization and other transformations that complement traditional methods. nih.govnih.gov

| Component | Role in Catalytic Cycle | Example |

| Photocatalyst | Absorbs light and facilitates electron transfer | Iridium or Ruthenium complexes rsc.orgnih.gov |

| Light Source | Provides energy to excite the photocatalyst/EDA complex | Visible light LED (e.g., 460 nm) nih.gov |

| Electron Donor/Acceptor | Forms EDA complex, participates in SET | Arene (donor), Pyridinium ion (acceptor) nih.govnih.gov |

| Substrate | The molecule to be functionalized | This compound |

| Reagent/Nucleophile | Reacts with the generated radical intermediate | Various radical precursors or nucleophiles |

| Oxidant/Reductant | Regenerates the photocatalyst | Oxygen, Superoxide ions nih.gov |

Catalytic Reaction Pathways of this compound as a Substrate

While often used as a ligand or building block, this compound can also serve as a substrate in various catalytic transformations, targeting its alkyl substituents or the pyridine ring itself.

One potential pathway is the catalytic oxidation of the methyl and/or methoxymethyl groups. The vapor-phase oxidation of other alkylpyridines, such as 2-methyl-5-ethylpyridine and 4-methylpyridine, has been studied using modified vanadium oxide catalysts. researchgate.netmdpi.comect-journal.kzresearchgate.net By analogy, this compound could undergo selective oxidation on such catalysts. The interaction between the basic pyridine nitrogen and acidic sites on the catalyst surface can increase the reactivity of the substituents at the 2- and 6-positions. ect-journal.kz This could lead to the formation of corresponding aldehydes, carboxylic acids, or other oxygenated products, depending on the reaction conditions.

Another plausible catalytic transformation is the hydrogenolysis of the C-O bond within the methoxymethyl group. Catalytic cleavage of C-O bonds in aromatic ethers and related lignin model compounds has been demonstrated using various catalysts, including vanadium metal. frontiersin.org A similar process could potentially cleave the methoxymethyl group of this compound to yield 2,6-lutidine or 2-hydroxymethyl-6-methylpyridine, depending on the specific catalytic system and reaction conditions. This type of reaction is significant for biomass valorization and could be applied to pyridine derivatives. frontiersin.org

Finally, substituted pyridines are widely used as ligands in transition metal catalysis. The nitrogen atom and the methoxymethyl oxygen of this compound could potentially coordinate to a metal center, influencing the outcome of a catalytic reaction in which the molecule itself is not transformed but acts as a directing or modifying group. nih.gov

Coordination Chemistry and Ligand Design with 2 Methoxymethyl 6 Methylpyridine

2-(Methoxymethyl)-6-methylpyridine as a Monodentate Ligand

As a monodentate ligand, this compound coordinates to a metal center primarily through the nitrogen atom of the pyridine (B92270) ring. The substituents at the 2 and 6 positions, a methoxymethyl group and a methyl group respectively, play a significant role in modulating its coordination behavior.

Metal-Ligand Binding Modes and Selectivity Considerations

The primary binding mode of this compound as a monodentate ligand involves the donation of the lone pair of electrons from the pyridine nitrogen to a metal cation. This forms a coordinate covalent bond, with the pyridine acting as a Lewis base and the metal ion as a Lewis acid. The presence of the ether oxygen in the methoxymethyl group introduces the potential for secondary interactions, although direct chelation involving this oxygen is less common in a simple monodentate coordination mode due to the formation of a strained four-membered ring. However, this oxygen can influence the ligand's conformation and its interactions within the coordination sphere.

Selectivity in coordination is governed by several factors, including the nature of the metal ion (hard vs. soft acid-base properties), the solvent system, and the presence of competing ligands. As a nitrogen-donor ligand, this compound generally shows a preference for transition metals. The steric bulk introduced by the methyl and methoxymethyl groups at the ortho positions can influence the accessibility of the nitrogen donor, potentially leading to selective binding with metal ions that can accommodate such steric hindrance.

Electronic and Steric Influences on Coordination Complex Formation

The electronic properties of this compound are influenced by the inductive effects of its substituents. The methyl group is weakly electron-donating, which slightly increases the electron density on the pyridine nitrogen, enhancing its basicity and donor strength compared to unsubstituted pyridine. The methoxymethyl group, with its ether linkage, has a more complex electronic influence but is generally considered to be weakly electron-withdrawing or neutral in its effect on the pyridine nitrogen's basicity.

Sterically, the presence of substituents at the 2 and 6 positions creates a more crowded environment around the coordinating nitrogen atom. This steric hindrance can affect the stability and geometry of the resulting metal complexes. For instance, it may favor the formation of complexes with lower coordination numbers or specific geometries that can accommodate the bulky ligand. The cone angle of the ligand, a measure of its steric bulk, is larger than that of pyridine or 2-methylpyridine, which can be a determining factor in the stereochemistry of the final complex.

Polydentate Ligands Derived from this compound

The true versatility of this compound is often realized when it is incorporated into larger, polydentate ligand frameworks. The methyl and methoxymethyl groups provide convenient handles for synthetic modification, allowing for the construction of ligands that can bind to a metal ion through multiple donor atoms.

Design and Synthesis of Multidentate Pyridine-Methoxymethyl Ligands

The synthesis of polydentate ligands based on the this compound scaffold can be achieved through various organic reactions. For example, the methyl group can be functionalized to introduce additional coordinating moieties. A common strategy involves the elaboration of the pyridine core to create ligands with multiple pyridine units, often linked by bridging groups.

One notable example is the synthesis of tripodal ligands, such as those based on a tris(2-pyridylmethyl)amine (B178826) (tpa) core. By introducing hydroxymethyl or methoxymethyl groups onto the pyridine rings of the tpa framework, new ligands with altered steric and electronic properties can be created. For instance, ligands like [6-(hydroxymethyl)-2-pyridylmethyl]bis(2-pyridylmethyl)amine have been prepared and used to form copper(II) complexes. rsc.org The synthesis of Schiff base ligands derived from substituted pyridines is another common approach to creating multidentate systems. For example, a Schiff base ligand can be synthesized by condensing an amine-substituted pyridine with an aldehyde, resulting in a ligand with both nitrogen and oxygen donor atoms. nih.gov

Chelation Effects and Resultant Coordination Geometries in Metal Complexes

The geometry of the resulting metal complex is dictated by the preferred coordination number of the metal ion and the topology of the polydentate ligand. Tripodal ligands, for instance, often enforce a specific coordination geometry, such as trigonal bipyramidal or octahedral, around the metal center. The inherent rigidity or flexibility of the ligand backbone also plays a crucial role in determining the final structure. For example, copper(II) complexes with tripodal ligands derived from substituted pyridines have been shown to adopt five-coordinate geometries. rsc.org

Below is a table summarizing the coordination geometries often observed with different coordination numbers.

| Coordination Number | Molecular Geometry | Example Ion |

| 4 | Tetrahedral or Square Planar | [ZnCl₄]²⁻, [PtCl₄]²⁻ |

| 5 | Trigonal Bipyramidal or Square Pyramidal | [CuCl₅]³⁻, [Ni(CN)₅]³⁻ |

| 6 | Octahedral | [Co(NH₃)₆]³⁺, [Fe(CN)₆]⁴⁻ |

Role of the Methoxymethyl Group in Ligand Properties, including trans-Influence

The methoxymethyl group, while not always directly involved in coordination, can exert a significant influence on the properties of the ligand and its metal complexes. One of the key roles of this group is its contribution to the steric profile of the ligand, as discussed earlier. Furthermore, the methoxymethyl group can have a notable electronic effect, particularly a strong trans-influence.

The trans-influence is the effect of a coordinated ligand on the length of the bond trans to it. A ligand with a strong trans-influence will weaken the bond of the ligand positioned opposite to it in the coordination sphere. Studies on cobaloxime model complexes have demonstrated that the methoxymethyl (CH₂OCH₃) ligand exhibits a large trans-influence, comparable to that of bulky alkyl groups but without the associated steric complications. nih.gov This is evidenced by the elongation of the Co-N bond trans to the CH₂OCH₃ group. nih.gov

The table below presents selected bond lengths from a study on a cobaloxime complex, illustrating the trans-influence of the methoxymethyl group.

| Complex | Axial Ligand (L) | Co-N(L) Bond Length (Å) | Reference |

| Me₃BzmCo(DH)₂(CH₂OCH₃) | 1,5,6-trimethylbenzimidazole | 2.096(2) | nih.gov |

| 4-MepyCo(DH)₂(CH₂OCH₃) | 4-methylpyridine | 2.096(2) | nih.gov |

This strong trans-influence can be exploited in ligand design to control the reactivity of metal complexes, for example, by labilizing a specific coordination site to facilitate substrate binding or catalytic turnover.

Vibrational Spectroscopy (FT-IR, Raman)

Spectroscopic Signatures of Ligand-Metal Interactions in Coordination Complexes:No studies were found that utilize this compound as a ligand in metal complexes and report on the resulting changes in its vibrational spectra. When a pyridine-based ligand coordinates to a metal ion, shifts in the ring's vibrational frequencies are typically observed, indicating the formation of a coordinate bond.

Advanced Spectroscopic and Structural Elucidation Studies of this compound

The structural and electronic properties of this compound are of significant interest for its application in organic synthesis and materials science. Advanced spectroscopic and analytical techniques provide a deep understanding of its molecular characteristics. This article details the findings from electronic spectroscopy, mass spectrometry, and X-ray diffraction studies used to characterize this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule.

Theoretical studies on pyridine (B92270) derivatives often utilize DFT methods, such as B3LYP, to analyze their electronic structure. dergipark.org.trnih.gov These calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. dergipark.org.trresearchgate.net DFT and ab initio Hartree-Fock (HF) methods can calculate vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For the related compound 2-methoxy-6-methyl pyridine, calculations using the B3LYP functional with a 6-311+G(d,p) basis set have shown good agreement with experimental vibrational spectra. researchgate.net Similar calculations for 2-(Methoxymethyl)-6-methylpyridine would allow for the assignment of its characteristic vibrational modes. For instance, the C-C stretching vibrations in the pyridine ring are typically observed in the 1400-1650 cm⁻¹ range. researchgate.net The table below illustrates how theoretical and experimental vibrational frequencies are typically compared.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |

| Pyridine Ring C-C Stretch | Data not available | 1612 |

| Pyridine Ring C-C Stretch | Data not available | 1753 |

| Ring In-plane Bending | Data not available | 888 |

| Data presented is for the related isomer 2-methoxy-6-methyl pyridine and serves as an example of the comparative methodology. researchgate.netresearchgate.net |

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is often employed to calculate ¹H and ¹³C NMR chemical shifts, providing theoretical support for experimental assignments. dergipark.org.tr

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

By modeling the interaction of this compound with other reactants, computational studies can identify intermediates and, most importantly, transition states. chemrxiv.org A transition state represents the highest energy point along a reaction coordinate and is critical for understanding how a reaction proceeds. For pyridine derivatives, computational studies have confirmed reaction mechanisms, such as showing how protonation of the pyridine nitrogen atom can increase the acidity of adjacent methyl groups, facilitating subsequent reaction steps. nih.gov This type of analysis provides a step-by-step view of the cyclization and substitution reactions that substituted pyridines undergo.

Once reactants, transition states, and products are located on the potential energy surface, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, including the activation energy (the energy difference between the reactants and the transition state). The activation energy is a key determinant of the reaction rate.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the movement and conformational flexibility of molecules over time.

An MD simulation of this compound would involve calculating the forces on each atom and solving the equations of motion, revealing how the molecule behaves at a given temperature. A key area of investigation would be the conformational preferences of the methoxymethyl side chain (-CH₂OCH₃). Due to rotation around the C-C and C-O single bonds, this group can adopt various spatial arrangements relative to the pyridine ring.

Conformational analysis, often initiated with relaxed potential energy surface scans using DFT methods, can identify the most stable conformers (energy minima) and the energy barriers to rotation between them. mdpi.com This analysis helps to understand the molecule's flexibility and the most likely shapes it will adopt in different environments, which can be crucial for its reactivity and interactions with other molecules.

Ligand Flexibility and Conformational Preferences in Solution

Detailed computational studies specifically elucidating the ligand flexibility and conformational preferences of this compound in solution are not extensively available in peer-reviewed literature. However, the conformational landscape of substituted pyridines is generally governed by the rotational barriers around the single bonds. For this compound, the key degrees of freedom are the rotation around the C(pyridine)-CH2 bond and the CH2-O bond.

In solution, the conformational equilibrium would be influenced by a combination of intramolecular forces, such as steric hindrance between the methoxymethyl group and the methyl group on the pyridine ring, and intermolecular interactions with solvent molecules. It is hypothesized that different solvent environments could stabilize distinct conformers. For instance, polar solvents might favor conformations that expose the nitrogen and oxygen atoms, which are capable of hydrogen bonding, while nonpolar solvents might favor more compact structures.

To accurately model this, computational methods such as Density Functional Theory (DFT) coupled with implicit or explicit solvent models would be necessary. Such studies would typically generate a potential energy surface by systematically rotating the key dihedral angles to identify low-energy conformers and the transition states connecting them. Molecular dynamics (MD) simulations could further provide insights into the dynamic interchange between these conformers in a simulated solvent environment over time.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Key Intramolecular Interaction | Predicted Relative Stability |

| Anti | ~180° | Minimized steric repulsion | High |

| Gauche | ~60° | Potential for stabilizing interactions | Moderate |

| Eclipsed | ~0° | Maximized steric repulsion | Low |

This table is illustrative and based on general principles of conformational analysis. Specific computational data for this compound is not currently available.

Dynamics of Metal-Ligand Binding and Dissociation

The coordination of this compound to metal centers is a fundamental aspect of its chemistry, with the nitrogen atom of the pyridine ring and the oxygen atom of the methoxymethyl group acting as potential donor sites, allowing it to function as a bidentate ligand. Theoretical investigations into the dynamics of metal-ligand binding and dissociation for this specific ligand are sparse in the literature.

Generally, computational studies on similar pyridine-based ligands explore the thermodynamics and kinetics of complex formation. DFT calculations can be employed to determine the binding energies of the ligand to various metal ions, providing a measure of the stability of the resulting complexes. The nature of the metal ion, its oxidation state, and the coordination geometry all play a significant role in the strength of the metal-ligand bond.

The dynamics of ligand association and dissociation can be investigated using techniques like transition state theory and MD simulations. These methods can elucidate the reaction pathways, identify key intermediates, and calculate the activation barriers for the binding and unbinding processes. For this compound, the flexibility of the methoxymethyl arm is expected to influence the kinetics of chelate ring formation and opening.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal and materials chemistry, aiming to correlate the chemical structure of compounds with their biological activity or physical properties. As of now, specific QSAR studies focusing on this compound have not been identified in the surveyed scientific literature.

However, QSAR models are frequently developed for classes of compounds, such as pyridine derivatives, to predict a wide range of activities. chemrevlett.comchemrevlett.com These models are built upon a set of known molecules and their experimentally determined activities, using calculated molecular descriptors to establish a mathematical relationship.

Prediction of Reactivity and Selectivity Profiles

In the absence of specific QSAR models for this compound, its reactivity and selectivity profiles can be qualitatively predicted based on its structural features and general principles of organic chemistry. The pyridine nitrogen is a nucleophilic and basic site, while the aromatic ring can undergo electrophilic or nucleophilic substitution depending on the reaction conditions and the directing effects of the substituents.

A hypothetical QSAR study for a series of analogous pyridine ligands could involve the calculation of various molecular descriptors, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Hydrophobic descriptors: LogP, which quantifies the lipophilicity.

These descriptors would then be used to build a regression model to predict properties such as catalytic activity, binding affinity to a biological target, or reaction selectivity.

Table 2: Relevant Molecular Descriptors for a Hypothetical QSAR Study

| Descriptor Type | Example Descriptor | Potential Correlated Property |

| Electronic | Charge on Pyridine Nitrogen | Basicity, Metal-Ligand Bond Strength |

| Steric | van der Waals Volume | Accessibility of the Coordination Site |

| Hydrophobic | LogP | Membrane Permeability, Solubility |

| Quantum Chemical | LUMO Energy | Susceptibility to Nucleophilic Attack |

Correlation of Computational Data with Experimental Observations

A critical aspect of any computational study is the validation of its predictions against experimental data. For this compound, while specific computational studies are lacking, a general workflow for such a correlation would involve:

Synthesis and Characterization: The compound and its metal complexes would be synthesized and characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography.

Experimental Activity/Property Measurement: The desired property, such as catalytic turnover frequency or biological IC50 value, would be measured experimentally.

Computational Modeling: A series of molecules including this compound would be modeled computationally to calculate the relevant descriptors.

Model Building and Validation: A QSAR model would be developed to correlate the calculated descriptors with the experimental data. The predictive power of the model would be assessed using statistical methods.

This iterative process of computational prediction and experimental verification is essential for developing robust models that can be used to design new molecules with improved properties.

Q & A

Q. What are the common synthetic routes for 2-(Methoxymethyl)-6-methylpyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or functionalization of pyridine precursors. For example:

- Substitution Reactions : Reacting 6-methylpyridine derivatives with methoxymethyl chloride in the presence of a base (e.g., NaH or NaOH) in polar aprotic solvents like DMF at 60–80°C .

- Reductive Alkylation : Using LiAlH₄ or NaBH₄ to reduce intermediates like this compound N-oxide, formed via oxidation with H₂O₂ or KMnO₄ .

- Optimization : Key variables include temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd for coupling reactions). Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .

Table 1 : Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Substitution | NaH, DMF, 80°C | This compound |

| Oxidation | KMnO₄, H₂O | Pyridine N-oxide intermediates |

| Reduction | LiAlH₄, THF | Reduced alkyl derivatives |

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm methoxymethyl (-OCH₂-) and methyl (-CH₃) groups. Key peaks: δ 3.3–3.5 ppm (OCH₃), δ 2.5 ppm (CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 152.12 (C₈H₁₁NO₂).

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from:

- Impurity of starting materials : Use GC/HPLC to verify precursor purity.

- Solvent effects : Compare DMF vs. THF; DMF enhances nucleophilicity but may degrade at >90°C .

- Catalyst activity : Test Pd/C vs. Pd(OAc)₂ for coupling reactions; the latter improves regioselectivity .

- Statistical Design : Apply response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst loading .

Q. What strategies are effective for studying the bioactivity of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination). Include positive controls (e.g., Gefitinib) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogenated or acylated analogs) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding modes .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., demethylation products) .

Q. How can computational methods enhance the design of this compound derivatives with improved properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps) and reactivity .

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast solubility, permeability, and toxicity. Focus on reducing logP (<3) for better bioavailability .

- Machine Learning : Train models on existing pyridine bioactivity datasets (ChEMBL) to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do different studies report varying regioselectivity in methoxymethylation reactions of pyridine derivatives?

- Methodological Answer : Divergent outcomes stem from:

- Steric vs. Electronic Effects : Bulky substituents on pyridine hinder methoxymethylation at adjacent positions. Use Hammett plots to quantify electronic contributions .

- Catalyst Choice : Pd(OAc)₂ favors C-2 substitution, while CuI promotes C-4 in Ullmann-type couplings .

- Solvent Polarity : High polarity (DMF) stabilizes transition states for C-2 substitution, while low polarity (toluene) favors C-4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.